Cas no 24730-89-0 ({8-methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanol)
{8-methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanol Chemical and Physical Properties
Names and Identifiers
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- (8-methyl-1,4-dioxaspiro[4.5]dec-8-yl)methanol
- (8-methyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol
- {8-methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanol
- ZDECMKJUNXSDQO-UHFFFAOYSA-N
- SY321989
- PS-16699
- DB-299930
- 4,4-ethylenedioxy-1-methylcyclohexanemethanol
- SCHEMBL50483
- DTXSID20502854
- CS-0309626
- 1,4-Dioxaspiro[4.5]decane-8-methanol, 8-methyl-
- SCHEMBL26430767
- E73548
- 8-Methyl-1,4-dioxaspiro[4.5]decane-8-methanol
- MFCD18374800
- PB42380
- (8-Methyl-1,4-dioxa-spiro[4,5]dec-8-yl)-methanol
- 24730-89-0
- (8-Methyl-1,4-dioxaspiro(4.5)decan-8-yl)methanol
- 965-859-4
- DTXCID10453664
- ZAA73089
-
- MDL: MFCD18374800
- Inchi: 1S/C10H18O3/c1-9(8-11)2-4-10(5-3-9)12-6-7-13-10/h11H,2-8H2,1H3
- InChI Key: ZDECMKJUNXSDQO-UHFFFAOYSA-N
- SMILES: O1CCOC21CCC(C)(CO)CC2
Computed Properties
- Exact Mass: 186.125594432g/mol
- Monoisotopic Mass: 186.125594432g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 38.7Ų
{8-methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1096631-1G |
{8-methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanol |
24730-89-0 | 97% | 1g |
$480 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1096631-5G |
{8-methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanol |
24730-89-0 | 97% | 5g |
$1445 | 2024-07-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ00035-1G |
{8-methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanol |
24730-89-0 | 97% | 1g |
¥ 2,560.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ00035-5G |
{8-methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanol |
24730-89-0 | 97% | 5g |
¥ 7,682.00 | 2023-04-06 | |
| eNovation Chemicals LLC | Y1096631-100mg |
{8-methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanol |
24730-89-0 | 97% | 100mg |
$150 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1096631-250mg |
{8-methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanol |
24730-89-0 | 97% | 250mg |
$200 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1096631-500mg |
{8-methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanol |
24730-89-0 | 97% | 500mg |
$320 | 2024-07-21 | |
| Aaron | AR002PY9-100mg |
1,4-Dioxaspiro[4.5]decane-8-methanol, 8-methyl- |
24730-89-0 | 97% | 100mg |
$107.00 | 2025-02-11 | |
| Aaron | AR002PY9-250mg |
1,4-Dioxaspiro[4.5]decane-8-methanol, 8-methyl- |
24730-89-0 | 97% | 250mg |
$160.00 | 2025-02-11 | |
| Aaron | AR002PY9-500mg |
1,4-Dioxaspiro[4.5]decane-8-methanol, 8-methyl- |
24730-89-0 | 97% | 500mg |
$289.00 | 2025-02-11 |
{8-methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanol Suppliers
{8-methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanol Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on {8-methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanol
Recent Advances in the Study of {8-methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanol (CAS: 24730-89-0) and Its Applications in Chemical Biology and Medicine
The compound {8-methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanol (CAS: 24730-89-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research briefing aims to synthesize the latest findings on this compound, highlighting its synthesis, biological activity, and emerging roles in drug development.
Recent studies have focused on the synthetic pathways for {8-methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanol, with advancements in catalytic methods improving yield and purity. A 2023 publication in the Journal of Organic Chemistry demonstrated an efficient enantioselective synthesis using chiral catalysts, achieving over 90% enantiomeric excess. This breakthrough is particularly relevant for pharmaceutical applications where stereochemistry is critical.
In pharmacological research, the compound's spirocyclic structure has shown promising interactions with neurological targets. Preliminary in vitro studies indicate moderate affinity for GABA-A receptor subtypes, suggesting potential applications in anxiety disorders. However, researchers caution that these findings require further validation through in vivo models and comprehensive toxicity assessments.
The compound's utility as a synthetic intermediate has expanded significantly. Several research groups have utilized {8-methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanol as a building block for complex natural product syntheses, particularly in the development of terpene-derived therapeutics. Its stability under various reaction conditions makes it particularly valuable for multi-step synthetic routes.
Emerging computational studies have provided insights into the compound's conformational preferences and electronic properties. Molecular dynamics simulations published in early 2024 reveal that the spirocyclic system adopts specific conformations in aqueous environments that may influence its biological activity and metabolic stability.
While the current research landscape is promising, significant gaps remain in understanding the full therapeutic potential of {8-methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanol. Future research directions should prioritize comprehensive pharmacological profiling, structure-activity relationship studies, and investigation of potential prodrug derivatives to enhance bioavailability.
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